Amino-PEG23-acid is a specialized compound classified as a polyethylene glycol derivative, notable for its unique structure that includes an amino group and a terminal carboxylic acid group. This compound is primarily utilized in bioconjugation and drug delivery applications due to its hydrophilic properties, which enhance solubility in aqueous environments. The molecular formula for Amino-PEG23-acid is , and it has a molecular weight of approximately 1102.3 g/mol. Its CAS number is 196936-04-6, indicating its unique identification in chemical databases .
Amino-PEG23-acid falls under the category of bifunctional molecules, characterized by the presence of both an amino group and a carboxylic acid group. This classification allows for versatile chemical reactivity, making it suitable for various applications in pharmaceutical research and development. The compound is often sourced from commercial suppliers specializing in bioconjugation reagents and PEG derivatives .
The synthesis of Amino-PEG23-acid can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions, including pH and temperature, to optimize yield and purity. The final product generally achieves a high purity level (over 96%), which is critical for its application in biological systems .
Amino-PEG23-acid features a linear structure comprising a polyethylene glycol chain that connects an amino group at one end to a carboxylic acid at the other. This configuration provides significant flexibility and solubility enhancements.
The presence of these functional groups allows for diverse chemical interactions, facilitating its use in various biochemical applications .
Amino-PEG23-acid participates in several key chemical reactions:
The reactivity of the amino group allows it to engage in nucleophilic attacks on electrophilic centers, making it highly effective for conjugating various biomolecules.
The mechanism of action for Amino-PEG23-acid primarily revolves around its ability to facilitate bioconjugation through amide bond formation. When introduced into biological systems:
This process is particularly beneficial in drug delivery systems where stability and solubility are paramount .
Studies have shown that PEGylated compounds exhibit significantly improved circulation times and reduced clearance rates in vivo compared to their non-PEGylated counterparts .
These properties make Amino-PEG23-acid an ideal candidate for various scientific applications, particularly those involving bioconjugation and drug formulation .
Amino-PEG23-acid finds extensive use in several scientific domains:
The molecular architecture of Amino-PEG23-acid comprises three distinct domains: (1) The aliphatic amine terminus (pKa ~8.5–10), (2) the polyether backbone (23 EG repeats), and (3) the terminal carboxylic acid (pKa ~3.5–4.5). This configuration enables pH-dependent reactivity: The amine remains protonated and unreactive in physiological conditions (pH 7.4) until targeted activation, while the carboxylic acid requires carbodiimide activation for nucleophilic attack [1] [7].
Table 1: Structural Characteristics of Amino-PEG23-acid
Property | Specification | Functional Implication |
---|---|---|
Molecular formula | C₄₉H₉₉NO₂₅ | High oxygen content (36.29%) enhances hydrophilicity [3] |
Exact mass | 1101.6506 g/mol | Enables precise analytical quantification |
Functional groups | -NH₂ (α-end), -COOH (ω-end) | Orthogonal conjugation sites |
Purity | >95% | Minimizes side reactions in bioconjugation |
PEG units | 23 | Optimal balance of solubility and steric effects [5] |
Dynamics studies reveal the PEG chain adopts a helical conformation in aqueous solutions, with a hydrodynamic radius of ~3.2 nm. This extended structure prevents aggregation by steric stabilization and reduces non-specific binding via hydrophilic shielding [9]. The 23-unit length specifically optimizes solvent accessibility: Shorter PEGs (<15 units) exhibit reduced solubility, while longer chains (>30 units) risk chain entanglement and reduced functional group availability [5] [6].
PEG linkers evolved through three generations: (1) 1990s–2000s: Short aliphatic spacers (e.g., 6-aminocaproic acid) improved peptide stability but increased hydrophobicity and hepatic sequestration [5] [9]; (2) Early 2000s: PEG₄–PEG₁₂ spacers demonstrated enhanced renal clearance and reduced immunogenicity in peptide radiopharmaceuticals like bombesin analogs [5]; (3) Post-2010: Precision-length PEGs (PEG₂₃) emerged to address steric constraints in complex conjugates like PROTACs, where simultaneous engagement of E3 ligase and target protein requires optimized distance and flexibility [2] [6].
Amino-PEG23-acid epitomizes this evolution. Its development was catalyzed by limitations observed in early PEGylated biomolecules: Direct chelator attachment to bombesin analogs via PEG₂ spacers reduced GRPR binding affinity by 100-fold compared to optimized PEG₃–PEG₄ linkers [5]. Patent WO2015057699A2 further validated heterobifunctional PEGs >20 units for antibody-auristatin conjugates, demonstrating 40% improved tumor retention over shorter variants [6].
Table 2: Milestones in PEG Linker Development
Timeframe | Innovation | Impact on Bioconjugation |
---|---|---|
1990s | Monofunctional mPEG reagents | Reduced protein immunogenicity; short half-life improvement |
2005–2010 | Heterobifunctional PEGs (e.g., NH₂-PEG₄-COOH) | Enabled sequential conjugation; limited to small molecules |
2014 | Mini-PEG spacers in radiopharmaceuticals | Demonstrated length-dependent tumor uptake (PEG₃ > PEG₆) [5] |
2015–present | Long-chain PEGs (PEG₂₀–PEG₃₀) | Solved steric issues in multi-protein complexes [6] |
The 23-unit PEG spacer critically governs three biological interactions:
Solubility Enhancement: The ethylene oxide units form hydrogen bonds with water molecules, generating a hydration sphere that reduces aggregation. Amino-PEG23-acid exhibits solubility >50 mg/mL in aqueous buffers—10-fold higher than non-PEGylated analogs. This property prevents precipitation during ADC assembly and improves conjugate bioavailability [3] [9]. Experimental data demonstrates a logarithmic relationship between PEG length and solubility: Each additional EG unit increases solubility by 8–12% until plateauing at PEG₂₀ [3].
Steric Optimization: In PROTACs, the PEG23 spacer maintains a 3.5–4.2 nm distance between E3 ligase ligands (e.g., thalidomide) and target protein binders (e.g., BRD4 inhibitors). This length permits simultaneous binding without steric clash, as confirmed by cryo-EM studies of ternary complexes. Shorter spacers ( Pharmacokinetic Modulation: The hydrophilic PEG layer creates a "conformational cloud" that sterically shields conjugates from opsonization and RES uptake. For ⁶⁸Ga-labeled bombesin analogs, PEG₂₃ spacers reduced liver uptake by 45% compared to PEG₆ variants while maintaining tumor affinity (IC₅₀ 3.1–5.8 nM across PEG₂–PEG₆ analogs) [5] [9]. This stealth effect prolongs circulation half-life from minutes (unmodified) to hours (PEGylated), enhancing tumor exposure. Table 3: Impact of PEG Spacer Length on Functional Properties *Lower IC₅₀ indicates higher binding affinity [3] [5] Additionally, PEG23 spacers minimize undesired molecular interactions: They prevent (1) hydrolysis of acid-labile linkers by distancing payloads from antibody cleavage sites, and (2) hydrophobic-driven aggregation of cytotoxic payloads like auristatins [6]. This is evidenced by a 70% reduction in aggregate formation in ADCs incorporating Amino-PEG23-acid versus valine-citrulline dipeptide linkers alone [6]. PEG Units Solubility (mg/mL) IC₅₀ (nM)* Tumor Uptake (%ID/g) Liver Uptake Reduction 6 (PEG₆) 8.2 5.8 ± 0.3 2.1 ± 0.3 Baseline 12 (PEG₁₂) 23.5 4.1 ± 0.2 3.4 ± 0.5 25% 23 (PEG₂₃) >50 3.9 ± 0.3 4.6 ± 0.6 45% 30 (PEG₃₀) >50 6.2 ± 0.4 3.8 ± 0.4 48%
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9